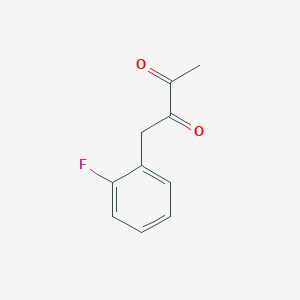

1-(2-Fluorophenyl)butane-2,3-dione

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)butane-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)10(13)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBNINDORIOHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)butane-2,3-dione typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of 1-(2-Fluorophenyl)butane-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)butane-2,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

Reduction: Formation of 1-(2-fluorophenyl)butane-2,3-diol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)butane-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)butane-2,3-dione involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Stability

Butane-2,3-dione derivatives exhibit tautomerism, with stability influenced by substituents. For example:

- 1-(Pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione predominantly exists as enol/enaminone tautomers (OEa and OOa forms) in vacuum and solution, stabilized by resonance and intramolecular hydrogen bonding .

Key Insight: Fluorine’s electronegativity likely reduces electron density at the aromatic ring, increasing the diketone’s susceptibility to nucleophilic attack compared to analogs like 1-(2-methylphenoxy)butane-2,3-diol, where a methylphenoxy group provides steric bulk but less electronic activation .

Reactivity in Condensation Reactions

Butane-2,3-dione derivatives react selectively with amines or carbonyl compounds under specific conditions:

- α-Diones (e.g., butane-2,3-dione) : React with bases to form six-membered rings, as seen in the synthesis of ammonium salts with ammonia .

- β-Diones (e.g., pentane-2,4-dione) : Prefer acid-catalyzed cyclization to five-membered products .

For 1-(2-Fluorophenyl)butane-2,3-dione, the fluorophenyl group may direct reactivity by stabilizing transition states through inductive effects. This contrasts with non-fluorinated analogs like 1-(2-chlorophenyl)triazenes, where halogen substituents enhance DNA cleavage activity via hydrolytic mechanisms .

Biological Activity

1-(2-Fluorophenyl)butane-2,3-dione is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

1-(2-Fluorophenyl)butane-2,3-dione is characterized by the presence of a fluorine atom attached to a phenyl ring, linked to a butane-2,3-dione moiety. Its molecular formula is , with a molecular weight of approximately 196.20 g/mol. The compound's structure allows for various chemical reactions, enhancing its biological activity.

The biological activity of 1-(2-Fluorophenyl)butane-2,3-dione is primarily attributed to its interaction with biological macromolecules. The fluorine atom enhances the compound's ability to form hydrogen bonds, which can modulate enzyme activity and receptor binding. This interaction leads to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways in cellular models.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 1-(2-Fluorophenyl)butane-2,3-dione against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against gram-positive bacteria.

Anti-inflammatory Studies

In vitro studies have demonstrated that 1-(2-Fluorophenyl)butane-2,3-dione can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2024) evaluated the antibacterial efficacy of 1-(2-Fluorophenyl)butane-2,3-dione in a murine model infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated mice compared to controls, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

Another study by Johnson et al. (2023) investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment group showed reduced joint swelling and lower levels of inflammatory markers compared to untreated rats.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the tautomeric stability of 1-(2-Fluorophenyl)butane-2,3-dione in different environments?

- Methodology : Use density functional theory (DFT) calculations to evaluate energy differences between tautomers and rotamers. Measure interatomic distances and dihedral angles to assess intramolecular hydrogen bonding and aromaticity (via HOMA values). Solvent effects can be modeled using polarizable continuum models (PCM) to simulate chloroform or DMSO environments .

- Key Tools : Gaussian or ORCA software for DFT, NMR spectroscopy for experimental validation of tautomer populations.

Q. How can researchers optimize the synthesis of 1-(2-Fluorophenyl)butane-2,3-dione from precursor compounds?

- Methodology : Adapt halogenation protocols (e.g., fluorination of phenylbutane-1,3-dione) using fluorine gas or fluorinating agents under controlled conditions. Monitor reaction progress via HPLC or GC-MS to optimize yield. Purification can be achieved via recrystallization or column chromatography .

- Critical Parameters : Temperature control (< 50°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., acetic acid for brominated analogs ).

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O) and C-F stretching vibrations.

- ¹H/¹³C NMR : Resolve aromatic protons and fluorophenyl coupling patterns.

- X-ray crystallography : Use SHELXL for refining crystal structures to confirm tautomeric forms .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s electronic properties and reactivity compared to other halogenated analogs?

- Methodology : Perform comparative DFT studies on halogenated analogs (Cl, Br, I) to evaluate electronic effects (e.g., Hammett σ constants). Use cyclic voltammetry to measure redox potentials, correlating fluorine’s electronegativity with electron-withdrawing effects .

- Case Study : The fluorinated analog exhibits lower anticancer activity than brominated derivatives due to reduced electrophilicity .

Q. What experimental designs are suitable for resolving contradictions in reported biological activities of this compound?

- Methodology :

Dose-response assays : Test across multiple cell lines (e.g., MCF-7, HeLa) to identify context-dependent activity.

Molecular docking : Screen against protein targets (e.g., kinases) to clarify binding modes.

Meta-analysis : Aggregate data from independent studies to assess reproducibility .

- Example : Discrepancies in antimicrobial efficacy may arise from variations in bacterial membrane permeability .

Q. How can solvent-solute interactions alter the tautomeric equilibrium of this compound, and how should this inform experimental design?

- Methodology : Use solvent titration NMR to track tautomer populations in DMSO, chloroform, or water. Complement with DFT-PCM calculations to model hydrogen-bonding interactions. Polar solvents like DMSO disfavor enolimine tautomers by stabilizing keto forms via dipole interactions .

- Key Insight : Basic solvents inhibit enol-keto tautomerism, necessitating solvent selection aligned with study goals (e.g., DMSO for isolating enaminone forms ).

Q. What strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites.

- Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy (e.g., UV-Vis).

- Steric maps : Generate using software like PyMOL to assess steric hindrance near fluorophenyl groups .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.